molecular formula C14H16N4O B7143341 N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-methylcyclopropane-1-carboxamide

N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-methylcyclopropane-1-carboxamide

Cat. No.: B7143341
M. Wt: 256.30 g/mol
InChI Key: XFMJRUWFOOHCFJ-UHFFFAOYSA-N
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Description

N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-methylcyclopropane-1-carboxamide is a complex organic compound that features an imidazole ring fused with a pyridine ring, connected to a cyclopropane carboxamide moiety

Properties

IUPAC Name

N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-14(3-4-14)13(19)17-9-11-2-5-16-12(8-11)18-7-6-15-10-18/h2,5-8,10H,3-4,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMJRUWFOOHCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(=O)NCC2=CC(=NC=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-methylcyclopropane-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the pyridine moiety. The final step involves the formation of the cyclopropane carboxamide group. The reaction conditions often require the use of catalysts, such as nickel, and specific reagents to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-methylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, piperidine derivatives, and substituted imidazole and pyridine compounds .

Scientific Research Applications

N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-methylcyclopropane-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The pyridine moiety can interact with nucleic acids, influencing gene expression. The cyclopropane carboxamide group can form covalent bonds with proteins, modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-oxochromene-3-carboxamide
  • N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide

Uniqueness

N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-methylcyclopropane-1-carboxamide is unique due to its specific combination of an imidazole ring, pyridine ring, and cyclopropane carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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